molecular formula C18H23N3O2S B5599418 5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5599418
M. Wt: 345.5 g/mol
InChI Key: FNMQTOPJOIFGTJ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolone derivatives, such as "5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one," are of significant interest due to their potential biological activities and applications in medicinal chemistry. The thiazolone core, combined with various substituents, can impart a range of chemical and physical properties to these compounds, making them valuable for diverse applications.

Synthesis Analysis

The synthesis of thiazolone derivatives often involves cyclocondensation reactions, nucleophilic substitutions, and modifications of existing thiazolone structures to introduce specific functional groups like diethylamino and morpholinyl moieties (Karimian et al., 2017). The choice of reactants, catalysts, and reaction conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of thiazolone derivatives is characterized by the presence of a thiazole ring, which can be modified with various substituents to achieve desired chemical properties and biological activities. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular structure and configuration of these compounds (Boyd et al., 1976).

Chemical Reactions and Properties

Thiazolone derivatives participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can be utilized to further modify the thiazolone core or introduce additional functional groups, enhancing the compound's chemical diversity and potential applications (Jagodziński et al., 2000).

Physical Properties Analysis

The physical properties of thiazolone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation into pharmaceuticals (Gütschow et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, of thiazolone derivatives are significantly affected by their molecular structure. These properties are vital for understanding the compound's behavior in biological systems and its interactions with biomolecules (Nesterov et al., 2003).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel derivatives related to 5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and evaluated for their antimicrobial properties. These compounds, including those catalyzed by [BmIm]OH, have demonstrated moderate antibacterial and antifungal activities in vitro against a range of microorganisms, suggesting potential for the development of new antimicrobial agents (Patil et al., 2011). Furthermore, novel fluorine-containing 5-arylidene derivatives bearing the thiazolidinone and quinazolinone motifs have been synthesized, showing remarkable in vitro antimicrobial potency, indicating their potential as antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-3-20(4-2)15-7-5-14(6-8-15)13-16-17(22)19-18(24-16)21-9-11-23-12-10-21/h5-8,13H,3-4,9-12H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMQTOPJOIFGTJ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)-4,5-dihydro-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.